molecular formula C17H24N2O2 B070701 Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 180465-84-3

Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No. B070701
M. Wt: 288.4 g/mol
InChI Key: AENCMIPDBWGMRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro[indoline-3,4'-piperidine] derivatives often involves high-yielding steps starting from readily available precursors. Freund and Mederski outlined a convenient synthetic route to spiro[indole-3,4′-piperidin]-2-ones starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline, through anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000). Similarly, Xie et al. developed a simple synthetic route for 1′-H-spiro(indoline-3,4′-piperidine) derivatives, highlighting the versatility of these compounds in accessing GPCR target compounds (Xie et al., 2004).

Molecular Structure Analysis

The molecular structure of tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate showcases a spirocyclic architecture, which is pivotal for its biological and chemical properties. The spiro linkage between the indoline and piperidine rings introduces rigidity and defines the spatial arrangement of the molecule, influencing its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Spiro[indoline-3,4'-piperidine] derivatives participate in various chemical reactions, including cyclization, substitution, and catalyzed transformations. Liang et al. detailed a synthetic strategy to access spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives via AgOTf/PPh3-catalyzed tandem cyclization, demonstrating the compound's reactivity and functionalization potential (Liang et al., 2020).

Scientific Research Applications

  • Synthetic Routes and Chemical Transformations :

    • A study by Freund and Mederski (2000) developed a high-yielding synthetic route to create the spiro[indoline-3,4'-piperidine]-2-one system, which could be transformed into unprotected dihydroindoles, indicating its utility in complex chemical syntheses (Freund & Mederski, 2000).
    • Teng, Zhang, and Mendonça (2006) described an efficient synthesis of a spirocyclic oxindole analogue, demonstrating the compound's potential for large-scale synthesis without requiring chromatographic purification (Teng, Zhang, & Mendonça, 2006).
    • Xie, Huang, Fang, and Zhu (2004) developed a simple synthetic route for 1'-H-spiro(indoline-3,4'-piperidine) and its derivatives, highlighting the compound's versatility as a template for synthesizing GPCR-targeted compounds (Xie et al., 2004).
  • Applications in Medicinal Chemistry :

    • Li, Wu, Tian, Zhang, and Wu (2013) synthesized novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, identifying potent c-Met/ALK dual inhibitors with significant tumor growth inhibition properties in human gastric carcinoma models (Li et al., 2013).
    • A study by Ong et al. (1983) synthesized a series of 1-arylspiro[indoline-3,4'-piperidine]s and evaluated them for potential antidepressant activity, demonstrating marked activity with certain analogues (Ong et al., 1983).
  • Catalysis and Reaction Development :

    • Sugimoto et al. (2023) reported a guanidinium hypoiodite-catalyzed intramolecular oxidative coupling reaction using spiro[indoline-3,4'-piperidine], enabling the synthesis of optically active spiro compounds (Sugimoto et al., 2023).
    • Liang et al. (2020) developed a synthetic strategy for spiro[indoline-3,4'-pyridin]-2-yl)carbamates via a catalyzed tandem cyclization process, demonstrating the compound's utility in diastereoselective syntheses (Liang et al., 2020).

Safety And Hazards

Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

Future Directions

Spiro[indoline-3,4’-piperidine] scaffolds are very important in drug design processes . Introducing novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents . This suggests that Tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate may have potential applications in the development of new drugs in the future.

properties

IUPAC Name

tert-butyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,18H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENCMIPDBWGMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465910
Record name tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate

CAS RN

180465-84-3
Record name 1,1-Dimethylethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180465-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AI Alfano, A Zampella, E Novellino, M Brindisi… - Reaction Chemistry & …, 2020 - pubs.rsc.org
A greener and sustainable flow chemistry protocol for the synthesis of 3,3-disubstituted indolenines through interrupted Fischer indolisation reaction is described. First, two model …
Number of citations: 7 pubs.rsc.org

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